7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
The compound 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a fused bicyclic core with a furan-2-yl substituent at position 7, a methyl group at position 4, and a 4-(pyridin-2-yl)piperazine moiety at position 2.
Properties
IUPAC Name |
7-(furan-2-yl)-4-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-21-17(13-16(14-18(21)28)19-5-4-12-29-19)25-22(24-15)27-10-8-26(9-11-27)20-6-2-3-7-23-20/h2-7,12,16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZNTSBPYZOOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=N4)CC(CC2=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 2-aminobenzamide with furan-2-carbaldehyde to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the furan, pyridine, or piperazine rings, leading to a wide range of chemical and biological properties.
Scientific Research Applications
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of 7-substituted quinazolinones with piperazine-based side chains. Two closely related analogues are highlighted below:
4-Methyl-7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one (RN: 878993-37-4)
- Key Differences :
- Position 7 : Phenyl group replaces the furan-2-yl substituent.
- Piperazine Substituent : Identical 4-(pyridin-2-yl)piperazine as the target compound.
- Similar piperazine-pyridine interactions may retain affinity for receptors like 5-HT₆ or D₂-like dopamine receptors .
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-7-(furan-2-yl)-7,8-dihydroquinazolin-5(6H)-one (RN: 850765-28-5)
- Key Differences :
- Position 7 : Retains the furan-2-yl group.
- Piperazine Substituent : 4-(1,3-Benzodioxol-5-ylmethyl)piperazine replaces the pyridinyl group.
- Implications: The benzodioxol-methyl substituent introduces steric bulk and electron-rich aromaticity, which may alter receptor binding kinetics. This modification could enhance selectivity for adenosine A₂A receptors or monoamine oxidases due to benzodioxol’s prevalence in such inhibitors .
Comparative Data Table
| Compound Name (RN) | Substituent at Position 7 | Piperazine Substituent | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|
| Target Compound | Furan-2-yl | 4-(Pyridin-2-yl) | ~435.47* | 2.8–3.1 |
| 4-Methyl-7-phenyl analogue (878993-37-4) | Phenyl | 4-(Pyridin-2-yl) | ~447.50* | 3.4–3.7 |
| Benzodioxol-methyl analogue (850765-28-5) | Furan-2-yl | 4-(1,3-Benzodioxol-5-ylmethyl) | ~493.54* | 3.0–3.3 |
*Calculated based on structural formulae.
Research Findings and Hypothetical Activity Profiles
- Target Compound :
- Phenyl Analogue :
- Benzodioxol-Methyl Analogue: The benzodioxol moiety may confer antioxidant properties or MAO-B inhibition, as seen in structurally similar compounds. No direct activity data exists for this specific analogue .
Biological Activity
7-(furan-2-yl)-4-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the quinazolinone core followed by the introduction of the furan and piperazine substituents. The detailed synthetic pathway often includes:
- Formation of the Quinazolinone Core : Utilizing appropriate starting materials such as anthranilic acid derivatives.
- Furan Introduction : This can be achieved through cyclization reactions involving furan derivatives.
- Piperazine Substitution : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.
The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies suggest that it may act by modulating various signaling pathways associated with cell survival and proliferation.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for neuropharmacological activities. Preliminary results indicate potential anxiolytic and antidepressant effects in animal models, likely due to its interaction with neurotransmitter systems.
Inhibition of Monoamine Oxidase (MAO)
Another area of interest is the compound's inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B). Inhibitors of these enzymes are crucial in treating depression and other mood disorders.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodents, administration of this compound resulted in reduced anxiety levels compared to control groups, suggesting potential therapeutic benefits for anxiety disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
